1-(4-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
1-(4-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that belongs to the class of pyrazolones. It is commonly known as CPP or CPPP and has been extensively studied for its potential applications in scientific research. CPP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
CPP has several advantages for lab experiments, including its potency as a 1-(4-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one inhibitor, its low toxicity profile, and its well-established synthesis method. However, CPP also has some limitations, including its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for CPP research, including its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. CPP could also be investigated for its potential use as a tool for studying the role of 1-(4-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one in inflammation and disease. Additionally, the synthesis method for CPP could be further optimized to increase the yield and purity of the final product. Further research is needed to fully understand the potential applications of CPP in scientific research.
Conclusion:
In conclusion, CPP is a potent inhibitor of the enzyme this compound and has been extensively studied for its potential applications in scientific research. CPP has been found to have anti-inflammatory, analgesic, and antipyretic effects in animal models and has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. CPP has several advantages for lab experiments, including its potency, low toxicity profile, and well-established synthesis method. However, further research is needed to fully understand the potential applications of CPP in scientific research.
Scientific Research Applications
CPP has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. CPP has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. CPP has been shown to inhibit the growth of cancer cells and reduce the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
properties
IUPAC Name |
2-(4-chlorophenyl)-5-propyl-4H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(13)5-7-11/h4-7H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTXGPXPELOENN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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